1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid
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Overview
Description
The compound “1-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid” is a complex organic molecule. It contains several functional groups, including a cyclopropyl group, an oxazole ring, a carbonyl group, a phenoxypiperidine group, and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing two heteroatoms (nitrogen and oxygen), is a notable feature. The cyclopropyl group, a three-membered carbon ring, is another significant structural element .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, and the carboxylic acid could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, or synthetic chemistry. This would involve conducting detailed studies to understand its properties, reactivity, and potential biological activity .
Properties
IUPAC Name |
1-(5-cyclopropyl-1,3-oxazole-4-carbonyl)-4-phenoxypiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c22-17(15-16(13-6-7-13)25-12-20-15)21-10-8-19(9-11-21,18(23)24)26-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTOVSCAWICUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CO2)C(=O)N3CCC(CC3)(C(=O)O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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